molecular formula C16H19N3O5S B13402626 Cefalexin monohydrate 100 microg/mL in Acetonitrile

Cefalexin monohydrate 100 microg/mL in Acetonitrile

Cat. No.: B13402626
M. Wt: 365.4 g/mol
InChI Key: AVGYWQBCYZHHPN-KJTIIWGRSA-N
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Description

Cephalexin monohydrate is a first-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is particularly effective against Gram-positive bacteria and some Gram-negative bacteria. Cephalexin monohydrate works by inhibiting bacterial cell wall synthesis, making it a valuable tool in combating infections such as respiratory tract infections, skin infections, and urinary tract infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cephalexin monohydrate is synthesized through the silylation of 7-aminocephalosporanic acid (7-ACA) followed by acylation with phenylglycine chloride. The silylation step is typically carried out by refluxing in a solvent with a boiling point above 100°C .

Industrial Production Methods: In industrial settings, cephalexin monohydrate is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Cephalexin monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Strong nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

Cephalexin monohydrate has a wide range of scientific research applications, including:

Mechanism of Action

Cephalexin monohydrate exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition weakens the cell wall, leading to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Cephalexin monohydrate remains a valuable antibiotic due to its effectiveness, safety profile, and versatility in treating various bacterial infections.

Properties

Molecular Formula

C16H19N3O5S

Molecular Weight

365.4 g/mol

IUPAC Name

(6R)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate

InChI

InChI=1S/C16H17N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H2/t10?,11?,15-;/m1./s1

InChI Key

AVGYWQBCYZHHPN-KJTIIWGRSA-N

Isomeric SMILES

CC1=C(N2[C@@H](C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O

Origin of Product

United States

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